2-(Biphenyl-4-yloxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone
Description
Properties
Molecular Formula |
C25H25FN2O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C25H25FN2O2/c26-24-9-5-4-8-22(24)18-27-14-16-28(17-15-27)25(29)19-30-23-12-10-21(11-13-23)20-6-2-1-3-7-20/h1-13H,14-19H2 |
InChI Key |
AZZBMTYJMXSCIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
Preparation of 4-(2-Fluorobenzyl)piperazine
The 4-(2-fluorobenzyl)piperazine subunit is typically synthesized via nucleophilic substitution or reductive amination:
Method A (Nucleophilic Substitution):
Piperazine reacts with 2-fluorobenzyl chloride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is added to scavenge HCl, facilitating a 75–85% yield.
Method B (Reductive Amination):
2-Fluorobenzaldehyde undergoes condensation with piperazine in methanol, followed by reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Yields range from 65–78%.
Table 1: Comparative Analysis of 4-(2-Fluorobenzyl)piperazine Synthesis
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| A | 2-Fluorobenzyl chloride, TEA | DCM | 0°C → RT | 82 |
| B | 2-Fluorobenzaldehyde, NaBH₄ | Methanol | RT → Reflux | 71 |
Preparation of Biphenyl-4-yloxy Ethanone Precursor
The biphenyl-4-yloxy ethanone moiety is constructed via Friedel-Crafts acylation or Ullmann coupling:
Method C (Friedel-Crafts Acylation):
Biphenyl-4-ol reacts with chloroacetyl chloride in the presence of aluminum trichloride (AlCl₃) in DCM, yielding 2-chloro-1-(biphenyl-4-yloxy)ethanone (85–90% yield).
Method D (Ullmann Coupling):
4-Bromobiphenyl is coupled with glycolic acid derivatives using a copper catalyst, followed by oxidation to the ethanone (60–70% yield).
Final Coupling Strategies
Acylation of 4-(2-Fluorobenzyl)piperazine
The most common approach involves reacting 2-chloro-1-(biphenyl-4-yloxy)ethanone with 4-(2-fluorobenzyl)piperazine under basic conditions:
Procedure:
- Dissolve 4-(2-fluorobenzyl)piperazine (1.0 eq) and 2-chloro-1-(biphenyl-4-yloxy)ethanone (1.1 eq) in anhydrous DCM.
- Add TEA (2.5 eq) and stir at 0°C for 30 minutes.
- Warm to room temperature and stir for 12–24 hours.
- Purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate the product (68–75% yield).
Table 2: Optimization of Coupling Reaction Parameters
| Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TEA | DCM | 18 | 72 | 98 |
| Na₂CO₃ | Acetone | 24 | 65 | 95 |
| K₂CO₃ | DMF | 12 | 58 | 90 |
Alternative One-Pot Synthesis
A streamlined method avoids isolating intermediates:
Procedure:
Structural Confirmation and Analytical Data
Key Characterization Techniques:
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance efficiency:
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the biphenyl moiety.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic uses, subject to further research.
Industry: Use in the synthesis of materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Physicochemical and Structural Data
Table 1: Key Properties of Selected Analogs
*Estimated based on structural analogs.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | DIPEA, Benzoyl chloride | DCM | RT | 50–75 |
| Purification | Et₂O or chromatography | - | - | 80–95% purity |
Basic: How is the molecular structure confirmed, and what analytical techniques are most reliable?
Answer:
Structural confirmation employs:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., biphenyl and piperazine conformations) .
- ¹H NMR : Characterizes aromatic protons (δ 7.34–6.91 ppm for biphenyl/fluorobenzyl groups) and piperazine CH₂ signals (δ 3.32–2.44 ppm) .
- Elemental analysis : Validates empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced: How can researchers design analogs to investigate structure-activity relationships (SAR) for improved selectivity?
Answer:
- Modify substituents :
- Replace the 2-fluorobenzyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OCH₃) groups to alter receptor binding .
- Vary the biphenyl moiety (e.g., meta-substitution) to sterically hinder off-target interactions.
- Assays :
- Use tyrosine kinase inhibition assays (IC₅₀ determination) .
- Computational docking (e.g., AutoDock Vina) to predict binding poses against target receptors .
Advanced: What strategies resolve contradictions in biological activity data across assay systems?
Answer:
Contradictions may arise from:
- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration).
- Receptor subtypes : Test activity against isoforms (e.g., GABA_A vs. GABA_B receptors) using subtype-selective antagonists .
- Orthogonal validation : Pair binding assays (e.g., SPR) with functional assays (e.g., cAMP modulation) .
Basic: What in vitro pharmacological screening approaches assess this compound's activity?
Answer:
- Receptor binding assays : Radioligand displacement (e.g., ³H-labeled ligands for serotonin/dopamine receptors).
- Enzyme inhibition : Measure IC₅₀ values against kinases (e.g., Src, EGFR) using ATP-Glo assays .
- Cellular models : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.
Advanced: How can pharmacokinetic properties be optimized through structural modifications?
Answer:
- LogP adjustments : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce lipophilicity and improve solubility.
- Metabolic stability : Replace labile esters with amides or heterocycles to resist hydrolysis .
- In silico modeling : Use QSAR models to predict absorption/distribution (e.g., SwissADME).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
